Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-
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Overview
Description
2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile is an organic compound that features a methoxyphenyl group attached to a methylaminoacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile typically involves the reaction of 2-methoxybenzyl chloride with methylamine, followed by the introduction of a nitrile group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The nitrile group can participate in hydrogen bonding and other interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[(2-methoxyphenyl)methylamino]acetonitrile: Lacks the methyl group on the amino moiety.
2-[(2-methoxyphenyl)methyl-methylamino]propionitrile: Contains an additional carbon in the nitrile chain.
2-[(2-methoxyphenyl)methyl-methylamino]butyronitrile: Features a longer carbon chain in the nitrile group.
Uniqueness
2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and nitrile moiety make it a versatile compound for various applications in research and industry.
Biological Activity
Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- (CAS No. 158663-50-4), is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
The synthesis of Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- typically involves the reaction of 2-methoxybenzyl chloride with methylamine, followed by the introduction of a nitrile group. The reaction conditions often include:
- Base: Sodium hydroxide or potassium carbonate
- Solvent: Organic solvents like dichloromethane or toluene
- Temperature: Controlled to optimize yield
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and scalability. The compound's molecular formula is C11H14N2O with a molecular weight of 190.24 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group facilitates hydrogen bonding and other interactions that influence its biological effects. Potential mechanisms include:
- Inhibition or activation of biochemical pathways
- Interaction with cellular receptors leading to downstream effects
3. Biological Activity and Therapeutic Potential
Recent studies have suggested various therapeutic potentials for Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-:
3.1 Anticancer Activity
Research has indicated that compounds similar to this structure exhibit anticancer properties by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis .
3.2 Antimicrobial Properties
The compound has been explored for its antimicrobial activity against various strains of bacteria and fungi. For example, related compounds have shown significant effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.156 mg/mL .
4. Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of related compounds:
5. Conclusion
Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- presents a promising avenue for further research due to its diverse biological activities and potential therapeutic applications in oncology and infectious diseases. Continued exploration into its mechanisms of action and structural analogues may yield significant advancements in drug development.
Properties
CAS No. |
158663-50-4 |
---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile |
InChI |
InChI=1S/C11H14N2O/c1-13(8-7-12)9-10-5-3-4-6-11(10)14-2/h3-6H,8-9H2,1-2H3 |
InChI Key |
YNSVUGQWLXEMPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#N)CC1=CC=CC=C1OC |
Origin of Product |
United States |
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